molecular formula C19H15ClN2OS B11416209 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B11416209
M. Wt: 354.9 g/mol
InChI Key: DANCBXARZHQRSL-UHFFFAOYSA-N
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Description

7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a chemical compound with a unique structure that combines elements of chromeno and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through the reaction of 4-ethylphenyl derivatives with chlorinated pyrimidine compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential anticancer properties and its ability to interact with specific molecular targets in cancer cells.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industry: The compound’s unique structure makes it useful in the synthesis of novel materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit certain enzymes or signaling pathways, leading to cell cycle arrest and apoptosis. The compound’s ability to bind to specific proteins and alter their function is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-pyrimidine derivatives and thione-containing compounds. Examples are:

  • 4-chloro-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine
  • 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione .

Uniqueness

What sets 7-chloro-2-(4-ethylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C19H15ClN2OS

Molecular Weight

354.9 g/mol

IUPAC Name

7-chloro-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C19H15ClN2OS/c1-2-11-3-5-12(6-4-11)17-21-18-15(19(24)22-17)10-13-9-14(20)7-8-16(13)23-18/h3-9H,2,10H2,1H3,(H,21,22,24)

InChI Key

DANCBXARZHQRSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl

Origin of Product

United States

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